2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide
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Overview
Description
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyloxy, chlorobenzoyl, and hydrazinecarboxamide groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable chlorinating agent.
Introduction of the chlorobenzoyl group: This step involves the acylation of the benzyloxy compound with 2-chlorobenzoyl chloride under basic conditions.
Formation of the hydrazinecarboxamide group: This is typically done by reacting the intermediate product with hydrazine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-chlorobenzoic acid derivatives, while reduction could produce benzyloxy-chlorobenzyl alcohol derivatives.
Scientific Research Applications
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-methylphenyl)-1-hydrazinecarboxamide
- 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-fluorophenyl)-1-hydrazinecarboxamide
- 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-bromophenyl)-1-hydrazinecarboxamide
Uniqueness
What sets 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Biological Activity
2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide, with the CAS number 478040-00-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and most importantly, its biological activity based on recent research findings.
- Molecular Formula : C21H17Cl2N3O3
- Molecular Weight : 430.28 g/mol
- Structure : The compound features a benzyloxy group, a chlorobenzoyl moiety, and a hydrazinecarboxamide structure, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps, starting from the preparation of intermediates. One common method includes the reaction of 4-(benzyloxy)-2-chlorobenzoyl chloride with N-(4-chlorophenyl)hydrazinecarboxamide in an organic solvent like dichloromethane, often using triethylamine as a base to facilitate the reaction .
The biological activity of this compound has been investigated in various studies. Notably, it has shown significant inhibitory effects against certain enzymes and pathways relevant to disease processes.
Antioxidant Activity
The compound may also possess antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Compounds with similar structures have been noted for their ability to scavenge free radicals and protect neuronal cells from oxidative damage .
Cytotoxicity and Antimicrobial Activity
Preliminary studies suggest that hydrazine derivatives can exhibit cytotoxicity against cancer cell lines. While specific data on this compound is sparse, related compounds have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms . Furthermore, antimicrobial properties have been reported for structurally related compounds, indicating potential applications in treating infections .
Table of Biological Activities
Activity | Reference | IC50/Effect |
---|---|---|
MAO-B Inhibition | IC50 = 0.062 µM | |
Antioxidant Activity | ORAC = 2.27 Trolox equivalent | |
Cytotoxicity (general) | Varies by cell line | |
Antimicrobial Activity | Varies by organism |
Recent Research Insights
- Neuroprotective Effects : Studies have indicated that compounds similar to this compound can protect against neuroinflammation and promote neuronal survival under stress conditions .
- Potential in Cancer Therapy : Research into hydrazine derivatives shows promise for developing anticancer agents that target multiple pathways involved in tumor growth and metastasis .
- Synthetic Pathways : Advances in synthetic methodologies may enhance the yield and purity of this compound, facilitating further biological evaluations .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-chloro-4-phenylmethoxybenzoyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3/c22-15-6-8-16(9-7-15)24-21(28)26-25-20(27)18-11-10-17(12-19(18)23)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNBSAJLZBOPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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